N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-24-16-11-9-15(10-12-16)18-14-26-20(21-18)22-19(23)8-5-13-25-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZELXVNKJAHPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes. For example, some thiazole derivatives have been found to inhibit the growth of bacteria by blocking the biosynthesis of certain bacterial lipids.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s bioavailability may be influenced by these properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents on the Thiazole Ring
- 4-Methoxyphenyl vs. 4-Methylphenyl: The target compound’s 4-methoxyphenyl group enhances electron density compared to 4-methylphenyl analogs (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ). This difference influences π-π stacking interactions and solubility. Impact on Activity: Methoxy groups improve membrane permeability due to moderate lipophilicity, whereas methyl groups may reduce polarity .
Amide Chain Variations
- Butanamide vs. Acetamide: Compounds like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () feature shorter acetamide chains.
- Sulfur-Containing Moieties: The phenylsulfanyl group in the target compound contrasts with sulfonamide (e.g., 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, ) or sulfamoyl groups (e.g., 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, ). Sulfanyl groups are less polar than sulfonamides, favoring passive diffusion across biological membranes .
Melting Points and Yields
- The target’s butanamide chain and phenylsulfanyl group may lower its melting point compared to rigid acetamide derivatives (e.g., 289–303°C in ) due to reduced crystallinity .
Antimicrobial Activity
- Thiazole derivatives with bulky substituents (e.g., N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine, MIC = 4–64 µg/mL, ) show enhanced antimicrobial activity. The target compound’s phenylsulfanyl group may improve lipid bilayer penetration, but its efficacy depends on substituent positioning .
Anti-Inflammatory and Antiproliferative Effects
- Piperazine-linked thiazoles (e.g., compound 13 in ) exhibit potent MMP inhibition (anti-inflammatory). The target’s phenylsulfanyl group could modulate redox activity, offering distinct mechanisms compared to piperazine-based analogs .
- Biphenyl-thiazole derivatives () demonstrate antiproliferative activity via kinase inhibition. The target’s butanamide chain may allow deeper binding into ATP pockets, though direct comparisons require experimental validation .
Computational and Spectral Insights
Q & A
Q. What comparative studies exist between this compound and selenium-containing analogs?
- Key Findings :
- Antioxidant Activity : Selenium analogs (e.g., N-[4-(4-methoxyphenyl)-1,3-selenazol-2-yl] derivatives) show 2–3x higher ROS scavenging in DPPH assays but lower metabolic stability .
- Toxicity : Selenium substitution increases mitochondrial toxicity in HepG2 cells (EC ~50 μM vs. >100 μM for sulfur analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
